Simvastatin acid-d9 (ammonium)
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Overview
Description
Simvastatin acid-d9 (ammonium) is a deuterated form of simvastatin acid ammonium, where nine hydrogen atoms are replaced by deuterium. This compound is a potent inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, an enzyme crucial for cholesterol biosynthesis. The deuterium labeling is often used in pharmacokinetic studies to trace the compound’s behavior in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of simvastatin acid-d9 (ammonium) involves the deuteration of simvastatin acid. The process typically includes the following steps:
Dissolution: Simvastatin acid is dissolved in a suitable solvent.
Deuteration: The solution is subjected to deuterium gas or deuterated reagents under controlled conditions to replace hydrogen atoms with deuterium.
Ammonium Salt Formation: The deuterated simvastatin acid is then reacted with ammonium hydroxide to form the ammonium salt
Industrial Production Methods
Industrial production of simvastatin acid-d9 (ammonium) follows similar steps but on a larger scale. The process involves:
Large-scale Dissolution: Using industrial-grade solvents and reactors.
Controlled Deuteration: Employing deuterium gas in large reactors with precise control over temperature and pressure.
Ammonium Salt Formation: Reacting the deuterated product with ammonium hydroxide in large mixing tanks.
Chemical Reactions Analysis
Types of Reactions
Simvastatin acid-d9 (ammonium) undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form various oxidized derivatives.
Reduction: Can be reduced to its corresponding alcohol.
Substitution: Undergoes nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions
Major Products
Oxidation: Produces oxidized simvastatin derivatives.
Reduction: Yields reduced alcohol forms of simvastatin.
Substitution: Results in various substituted simvastatin derivatives
Scientific Research Applications
Simvastatin acid-d9 (ammonium) is widely used in scientific research due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. Its applications include:
Chemistry: Used as a tracer in reaction mechanisms and metabolic pathways.
Biology: Helps in studying the biological effects and metabolism of statins.
Medicine: Used in clinical studies to understand the pharmacokinetics of simvastatin.
Industry: Employed in the development of new formulations and drug delivery systems
Mechanism of Action
Simvastatin acid-d9 (ammonium) exerts its effects by inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. This inhibition leads to a decrease in cholesterol levels in the liver, which in turn reduces the levels of low-density lipoprotein (LDL) cholesterol in the blood. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking in metabolic studies .
Comparison with Similar Compounds
Simvastatin acid-d9 (ammonium) is unique due to its deuterium labeling, which distinguishes it from other statins. Similar compounds include:
Simvastatin: The non-deuterated form, commonly used in clinical settings.
Atorvastatin: Another HMG-CoA reductase inhibitor with a different structure.
Lovastatin: A naturally occurring statin with a similar mechanism of action .
Simvastatin acid-d9 (ammonium) offers advantages in research due to its enhanced stability and traceability, making it a valuable tool in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C24H41NO6 |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
azanium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-[(2S)-2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoyl]oxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C24H38O6.H3N/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);1H3/t14-,15-,16-,18+,19+,20-,21-,23-;/m0./s1/i1D3,3D3,5D2,15D; |
InChI Key |
AOIIYQZTRFOGNN-FASOEGAPSA-N |
Isomeric SMILES |
[2H][C@](C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C)(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H].[NH4+] |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+] |
Origin of Product |
United States |
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